N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide
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Description
N1-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study by Fang et al. (2016) describes the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, such as A549, HeLa, MCF-7, and U2OS, highlighting their potential as anticancer agents. Another research work by Redda et al. (2010) focuses on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, demonstrating potent cytotoxicity against breast cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa. These findings suggest a promising avenue for developing new anticancer drugs based on the tetrahydroisoquinoline scaffold (Fang et al., 2016; Redda et al., 2010).
Chemosensor Applications
Shally et al. (2020) developed novel chemosensors for selective identification of highly toxic Pd2+ ions. The synthesized chemosensors demonstrated fluorescence turn-off performances with very low limits of detection in methanol, indicating their utility in detecting Pd2+ ions efficiently (Shally et al., 2020).
Additional Applications
The research extends to various other therapeutic areas, including the exploration of tetrahydroisoquinoline derivatives for their potential as anticonvulsant agents and selective human beta3 adrenergic receptor agonists, highlighting the scaffold's versatility in drug discovery (Gitto et al., 2006; Parmee et al., 2000).
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-15-6-2-3-8-18(15)24-22(27)21(26)23-17-11-10-16-7-4-12-25(19(16)14-17)31(28,29)20-9-5-13-30-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUPBOSHCVSVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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